molecular formula C14H11Cl2N5O2S B12677759 2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide CAS No. 92144-28-0

2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide

Cat. No.: B12677759
CAS No.: 92144-28-0
M. Wt: 384.2 g/mol
InChI Key: HHWIWTYLCSYMPN-UHFFFAOYSA-N
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Description

2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Quinazoline Core: Starting with an appropriate aromatic amine and a carbonyl compound to form the quinazoline core.

    Sulfonation: Introduction of the sulfonic acid group through sulfonation reactions.

    Amidation: Coupling with 3,4-dichloro-phenylamine to form the final amide product.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or alkylated quinazolines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-quinazoline-6-sulfonic acid (phenyl)-amide: Lacks the dichloro substitution.

    2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-amide: Contains only one chlorine atom.

    2,4-Diamino-quinazoline-6-sulfonic acid (4-chloro-phenyl)-amide: Chlorine substitution at a different position.

Uniqueness

2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide is unique due to the presence of two chlorine atoms on the phenyl ring, which may enhance its biological activity and specificity compared to similar compounds.

Properties

CAS No.

92144-28-0

Molecular Formula

C14H11Cl2N5O2S

Molecular Weight

384.2 g/mol

IUPAC Name

2,4-diamino-N-(3,4-dichlorophenyl)quinazoline-6-sulfonamide

InChI

InChI=1S/C14H11Cl2N5O2S/c15-10-3-1-7(5-11(10)16)21-24(22,23)8-2-4-12-9(6-8)13(17)20-14(18)19-12/h1-6,21H,(H4,17,18,19,20)

InChI Key

HHWIWTYLCSYMPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N)Cl)Cl

Origin of Product

United States

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